Acetamidoxime, monohydrochloride (8CI)

Descripción general

Descripción

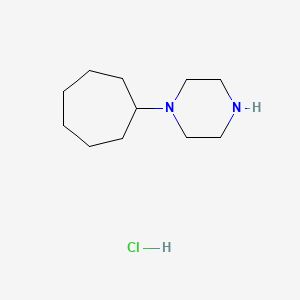

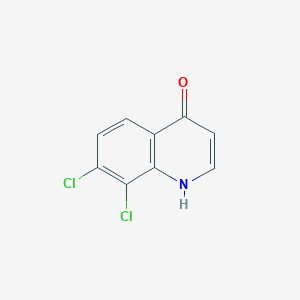

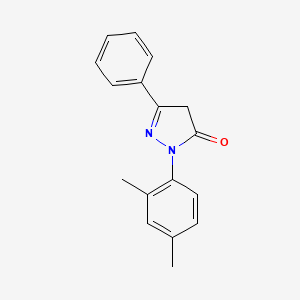

Acetamidoxime, monohydrochloride (8CI), also known as N’-hydroxyethanimidamide hydrochloride, is a chemical compound with the molecular formula C2H7ClN2O . It has a molecular weight of 110.54 g/mol . This compound is synthesized from acetamide and hydroxylamine.

Synthesis Analysis

The synthesis of Acetamidoxime, monohydrochloride (8CI) involves the reaction of acetamide and hydroxylamine. In general, oximes like Acetamidoxime can be synthesized by the oxidation of aliphatic amines using m-CPBA .Molecular Structure Analysis

The molecular structure of Acetamidoxime, monohydrochloride (8CI) includes a hydroxylamine group attached to an acetamide group . The InChIKey of the compound is YFDYEHIAUKXEDK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Acetamidoxime, monohydrochloride (8CI) has a molecular weight of 110.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 110.0246905 g/mol . The topological polar surface area of the compound is 58.6 Ų .Aplicaciones Científicas De Investigación

Uranium Adsorption from Seawater

Acetamidoxime, monohydrochloride (8CI): has been identified as a key component in the synthesis of materials capable of selectively adsorbing uranium from seawater . The compound is co-intercalated with carboxylic anions into layered double hydroxide (LDH) structures to create a new material that exhibits rapid and highly selective uptake of uranium. This application is particularly promising for the extraction of uranium from seawater and the treatment of nuclear waste.

Synthesis of Heterocyclic Compounds

In the field of organic chemistry, acetamidoxime serves as a versatile reagent for constructing heterocyclic compounds . It undergoes condensation-cyclization reactions with carbonyl compounds, such as carboxylic acids and acid chlorides, leading to the formation of various heterocycles. These compounds are fundamental in the development of pharmaceuticals and agrochemicals.

Nitric Oxide Donation

The amidoxime group in acetamidoxime plays a crucial role as a nitric oxide (NO) donor . NO is a vital biological molecule with significant effects on the cardiovascular system. Amidoximes, including acetamidoxime, can be oxidized in vivo to release NO, which has therapeutic potential for cardiovascular diseases.

Bioisoster of Carboxylic Acid

Amidoxime functions in acetamidoxime are often used as bioisosteres for carboxylic acids . This application is important in drug design, where the substitution of a carboxylic acid with an amidoxime can lead to drug candidates with improved pharmacokinetic properties.

Coordination Chemistry

Acetamidoxime: derivatives are studied for their ability to act as ligands in coordination chemistry . They can coordinate with various metal ions, forming complexes that are useful in catalysis, material science, and potentially in medicinal chemistry.

Materials Chemistry

The unique properties of acetamidoxime make it a valuable compound in materials chemistry . It can be used to modify surfaces, create polymers with specific functionalities, and develop sensors and other advanced materials.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of Acetamidoxime, monohydrochloride (8CI) is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . Acetamidoxime also has a significant affinity for uranium (U(VI)) , making it effective in uranium adsorption .

Mode of Action

Acetamidoxime negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . In the context of uranium adsorption, Acetamidoxime and the hydrolysates of carboxylic anions are co-intercalated into MgAl-LDH interlayers to generate a new material, ACAO-AC-LDH . This material displays outstanding adsorption performance for uranium .

Biochemical Pathways

The oxidation of Acetamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the release of nitric oxide (NO), a molecule with many beneficial biological effects .

Pharmacokinetics

Its ability to be co-intercalated into mgal-ldh interlayers suggests that it may have unique distribution characteristics .

Result of Action

The result of Acetamidoxime’s action is the inhibition of the aliphatic amidase operon, which can affect the metabolism of certain bacteria . Additionally, when co-intercalated into MgAl-LDH interlayers, it can effectively adsorb uranium from both high and low concentrations .

Action Environment

The action of Acetamidoxime, monohydrochloride (8CI) can be influenced by environmental factors. For instance, in natural seawater with a trace amount of uranium but highly concentrated concomitant cations, the ACAO-AC-LDH can trap ≥99.99% uranium, exhibiting extremely high selectivity . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other ions in the environment .

Propiedades

IUPAC Name |

N'-hydroxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYEHIAUKXEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202609 | |

| Record name | Acetamidoxime, monohydrochloride (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamidoxime, monohydrochloride (8CI) | |

CAS RN |

5426-04-0 | |

| Record name | Acetamidoxime, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidoxime, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamidoxime, monohydrochloride (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)